N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O5/c21-13-7-5-12(6-8-13)10-27-18-11-28-17(9-16(18)24)20(26)23-15-4-2-1-3-14(15)19(22)25/h1-9,11H,10H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDYNXBWSLGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Carbamoylphenyl Group: The carbamoylphenyl group can be attached through an amide bond formation reaction using 2-aminobenzamide and a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds similar to N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide exhibit significant anti-cancer properties. For instance, derivatives of pyran-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study :
A study published in the journal "European Journal of Medicinal Chemistry" demonstrated that pyran derivatives could inhibit the growth of breast cancer cells in vitro, suggesting a pathway for developing targeted cancer therapies using similar compounds .
Anti-inflammatory Properties
The compound has been identified as having potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
Case Study :
In vivo studies on related compounds have shown a reduction in inflammation markers in animal models of arthritis, indicating that modifications to the pyran structure can enhance anti-inflammatory activity .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. For example, it may act as an inhibitor of phosphodiesterase (PDE), which is relevant in treating conditions like erectile dysfunction and pulmonary hypertension.
Research Findings :
A comparative study showed that similar compounds effectively inhibited PDE activity, leading to increased cyclic nucleotide levels and subsequent physiological effects .
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and synthetic parallels with several derivatives documented in the literature. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Similarities :
- The 4-fluorobenzyl substituent is a common feature across all compared compounds, likely chosen for its electron-withdrawing properties and metabolic stability .
- Pyran-carboxamide derivatives (e.g., the target compound and the benzylpiperidinyl analog) share a conserved scaffold, differing primarily in the nitrogen-linked substituent (carbamoylphenyl vs. benzylpiperidinyl). This variation may influence solubility, target selectivity, or pharmacokinetics .
Synthetic Methods :
- The synthesis of B1 in highlights the use of K₂CO₃ as a base and acetonitrile (ACN) as a solvent for introducing 4-fluorobenzyl groups via nucleophilic substitution. This method may be adaptable for synthesizing the target compound’s 4-fluorobenzyloxy moiety .
- In contrast, guanidine-thiazole hybrids (e.g., Compound 30) require multi-step condensation and alkylation, suggesting divergent synthetic complexity compared to pyran-carboxamides .
Safety and Handling :
- The benzylpiperidinyl analog () mandates strict avoidance of heat and ignition sources (P210), a precaution likely applicable to the target compound due to shared fluorinated and aromatic groups .
- Compound 30’s thermal decomposition above 137°C underscores the need for controlled storage conditions for fluorinated heterocycles .
Research Implications and Gaps
- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. However, analogs like the benzylpiperidinyl derivative may serve as proxies for hypothesizing kinase or protease inhibitory activity, given the prevalence of pyran-carboxamides in such targets .
- Safety Profiling : While the target compound’s safety data are absent, structural parallels to ’s analog suggest stringent handling protocols (e.g., P201, P210) are advisable during experimental use .
Biological Activity
Overview
N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, with CAS number 1021093-93-5, is a heterocyclic compound featuring a pyran-2-one ring. Its molecular formula is C20H15FN2O5, and it has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure includes a carbamoyl group and a fluorobenzyl ether, suggesting potential interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups.
Biological Activity
Research on similar compounds in the pyran and furochromone classes indicates that they may exhibit various biological activities, including:
- Antioxidant Activity : Compounds with structural similarities have shown significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress.
- Enzyme Inhibition : Studies have demonstrated that derivatives of pyran compounds can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy .
- Anti-inflammatory Properties : The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been observed in related compounds, indicating potential anti-inflammatory effects .
1. Enzyme Inhibition Studies
In vitro studies on structurally related compounds have shown varying degrees of inhibition against AChE and BChE. For instance, certain derivatives exhibited IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes, highlighting their potential as therapeutic agents in treating Alzheimer’s disease .
2. Antioxidant Activity Assessment
Compounds similar to this compound were evaluated for their ability to scavenge free radicals. Results indicated a strong correlation between structural features (like the presence of fluorine substituents) and antioxidant efficacy .
3. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. The docking results suggested that the compound could form stable interactions with active sites of enzymes like AChE and COX-2, potentially explaining its observed biological activities .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
